molecular formula C24H15F2N3S B10918240 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10918240
M. Wt: 415.5 g/mol
InChI Key: ZTUBBTFJQRYWKW-UHFFFAOYSA-N
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Description

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method includes the condensation of 3,5-bis(2-fluorophenyl)pyrazole with 4-phenylthiazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[3,5-bis(2-fluorophenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole apart is its unique combination of structural features, including the presence of both pyrazole and thiazole rings, as well as multiple fluorophenyl groups.

Properties

Molecular Formula

C24H15F2N3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[3,5-bis(2-fluorophenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C24H15F2N3S/c25-19-12-6-4-10-17(19)21-14-23(18-11-5-7-13-20(18)26)29(28-21)24-27-22(15-30-24)16-8-2-1-3-9-16/h1-15H

InChI Key

ZTUBBTFJQRYWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=CC=C4F)C5=CC=CC=C5F

Origin of Product

United States

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